molecular formula C11H9F3O3 B14865043 Ethyl 4-formyl-2-(trifluoromethyl)benzoate

Ethyl 4-formyl-2-(trifluoromethyl)benzoate

Cat. No.: B14865043
M. Wt: 246.18 g/mol
InChI Key: VUAQXDYYEMGNIL-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9F3O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethyl 4-(trifluoromethyl)benzoate with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

Ethyl 4-formyl-2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and persistence in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-formyl-2-(trifluoromethyl)benzoate is unique due to the combination of the formyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

ethyl 4-formyl-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)8-4-3-7(6-15)5-9(8)11(12,13)14/h3-6H,2H2,1H3

InChI Key

VUAQXDYYEMGNIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F

Origin of Product

United States

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